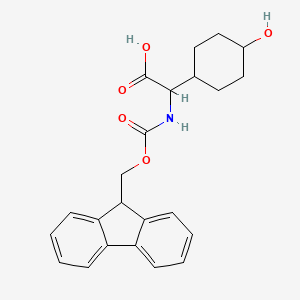
a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclohexyl ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid typically involves multiple steps:
Fmoc Protection:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic precursors.
Acetic Acid Introduction: The acetic acid moiety can be introduced via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Piperidine, which is commonly used to remove Fmoc protecting groups.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Free amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Fmoc-protected amine allows for selective deprotection and functionalization.
Biology
In biochemistry, the compound can be used in peptide synthesis. The Fmoc group is a common protecting group for amines in solid-phase peptide synthesis.
Medicine
Industry
In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its structural versatility.
Mecanismo De Acción
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, for example, the Fmoc group protects the amine during chain elongation and is removed to allow for further reactions. In medicinal applications, the compound could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Similar in that they contain the Fmoc protecting group.
Cyclohexyl Derivatives: Compounds with cyclohexyl rings, such as cyclohexanol or cyclohexanone.
Acetic Acid Derivatives: Compounds like acetamide or acetyl chloride.
Propiedades
Fórmula molecular |
C23H25NO5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid |
InChI |
InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27) |
Clave InChI |
LDKHGFYFIBBLAC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)




![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)


![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)


![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)


